molecular formula C24H21N3O2 B12217146 2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide

2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide

Cat. No.: B12217146
M. Wt: 383.4 g/mol
InChI Key: SGYNPVXSORBZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenyl group attached to a benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. One common method involves the reduction of Schiff bases, which are formed by the condensation of an amine with an aldehyde or ketone. The reduction is often carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known to increase the affinity of GABA for its receptors, thereby exerting anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the methoxy group and the specific arrangement of the phenyl and methyl groups may influence its binding affinity and selectivity for GABA receptors .

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

2-methoxy-N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)benzamide

InChI

InChI=1S/C24H21N3O2/c1-16-22(17-10-4-3-5-11-17)23(26-20-14-8-7-13-19(20)25-16)27-24(28)18-12-6-9-15-21(18)29-2/h3-15,22H,1-2H3,(H,26,27,28)

InChI Key

SGYNPVXSORBZDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.